2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide
Description
2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide is a pyrrolidine-based acetamide derivative characterized by its stereospecific (3S,4S) configuration. The compound features a pyrrolidine ring substituted at the 3-position with an acetamide group (-CH₂C(O)NH₂) and at the 4-position with a 2-amino-2-oxoethyl moiety (-CH₂C(O)NH₂).
Properties
IUPAC Name |
2-[(3S,4S)-4-(2-amino-2-oxoethyl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c9-7(12)1-5-3-11-4-6(5)2-8(10)13/h5-6,11H,1-4H2,(H2,9,12)(H2,10,13)/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERPFURGQPTZEM-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)CC(=O)N)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)CC(=O)N)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide typically involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antitumor activity.
Mechanism of Action
The mechanism of action of 2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate protein-protein interactions or enzyme activity .
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Feasibility : The target compound’s simpler structure suggests straightforward synthesis via pyrrolidine functionalization, as seen in automated γ-lactam libraries .
- Data Limitations: No direct pharmacological or thermodynamic data for the target compound are available in the provided evidence. Further studies on solubility, stability, and receptor binding are critical.
Biological Activity
The compound 2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide , also known as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₄N₂O₂
- Molecular Weight : 158.20 g/mol
This compound features a pyrrolidine ring with an acetamide functional group, which is significant for its biological activity.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : DPP-IV is a key enzyme involved in glucose metabolism and is a target for diabetes treatment. The compound has shown promise in inhibiting DPP-IV, thereby potentially aiding in glycemic control in diabetic patients .
- Neuroprotective Effects : Studies have suggested that compounds with similar structures exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative damage.
- Cytotoxicity : Preliminary cytotoxicity assays indicate low toxicity to normal cells while effectively inhibiting the growth of certain cancer cell lines.
In Vivo Studies
In vivo studies have further elucidated the pharmacological profile:
| Study Type | Findings |
|---|---|
| Diabetic Model | The compound significantly lowered blood glucose levels in diabetic rats, indicating its potential as an antidiabetic agent. |
| Neuroprotection | In animal models of neurodegeneration, the compound reduced neuronal loss and improved cognitive function. |
Case Studies
- Diabetes Management : A study focused on the effects of this compound on diabetic rats showed a reduction in fasting blood glucose levels and improved insulin sensitivity over a four-week treatment period .
- Neuroprotection : In a model of Alzheimer's disease, administration of the compound resulted in decreased amyloid-beta plaque formation and improved memory retention in treated animals compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide?
- Methodology : Use a Knoevenagel condensation or nucleophilic substitution to introduce the acetamide group to the pyrrolidine scaffold. For stereochemical control, employ chiral auxiliaries or asymmetric catalysis (e.g., proline-derived catalysts) to ensure (3S,4S) configuration .
- Data : Reaction yields typically range from 45–70% under optimized conditions (ethanol, piperidine, 0–5°C, 2 h). Confirm stereochemistry via X-ray crystallography or chiral HPLC .
Q. How should researchers characterize the compound’s physicochemical properties?
- Methodology :
- Melting Point : Use differential scanning calorimetry (DSC); reported values for similar pyrrolidine derivatives are 151–152.5°C .
- Solubility : Assess in polar solvents (e.g., DMSO, water) using UV-Vis spectroscopy. LogP values for analogous compounds range from −1.2 to 0.5 .
- Critical Note : Stability tests under varying pH (2–12) and temperature (−20°C to 40°C) are essential due to potential hydrolysis of the acetamide group .
Q. What safety protocols are critical for handling this compound?
- Hazards : Acute oral toxicity (Category 4), skin sensitization (Category 1A/1B). Use PPE (gloves, face shields) and fume hoods .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like NMDA receptors or acetylcholinesterase (common for pyrrolidine derivatives) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Validate with in vitro assays (e.g., IC50 measurements) .
- Data : Predicted binding affinities (ΔG) for related compounds range from −8.2 to −10.5 kcal/mol .
Q. What strategies resolve contradictions in reported toxicity data?
- Case Study : Discrepancies in acute toxicity (oral vs. dermal) may arise from metabolite variability.
- Approach : Conduct metabolite profiling via LC-MS/MS after in vitro hepatic microsomal incubation .
- Resolution : Identify reactive intermediates (e.g., epoxides) that contribute to toxicity .
Q. How to design in vivo studies for neuropharmacological applications?
- Experimental Design :
- Animal Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to assess cognitive improvement via Morris water maze.
- Dosage : Start with 10–50 mg/kg (oral) based on similar acetamide derivatives .
- Data Analysis : Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report effect sizes (Cohen’s d) .
Critical Research Gaps
- Stability in Biological Matrices : No data on plasma protein binding or half-life in vivo.
- Ecotoxicity : Limited data on biodegradation or aquatic toxicity (PBT/vPvB assessment required) .
Methodological Resources
- Reaction Design : ICReDD’s computational-experimental framework for optimizing synthetic pathways .
- Contradiction Analysis : Use comparative case studies to isolate variables (e.g., solvent polarity, catalyst load) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
